molecular formula C22H38N2O15 B038111 Fadgg CAS No. 124040-67-1

Fadgg

Cat. No. B038111
M. Wt: 570.5 g/mol
InChI Key: BFBQKMOGMKCDKP-XHCQCPSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fadgg is a chemical compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and biotechnology. Fadgg belongs to the group of flavonoids, which are naturally occurring compounds found in plants. Flavonoids are known for their antioxidant properties and have been extensively studied for their health benefits. Fadgg is a unique flavonoid that has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of Fadgg is not fully understood. However, it is believed that Fadgg exerts its effects through various pathways in the body. Fadgg has been shown to have antioxidant properties, which may help to reduce oxidative stress in the body. Fadgg has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.

Biochemical And Physiological Effects

Fadgg has been shown to have various biochemical and physiological effects in the body. Fadgg has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Fadgg has also been shown to reduce the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase.

Advantages And Limitations For Lab Experiments

The advantages of using Fadgg in lab experiments include its availability, low cost, and potential applications in various fields. The limitations of using Fadgg in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of Fadgg. One potential direction is the development of new drugs and pharmaceuticals based on the properties of Fadgg. Another potential direction is the development of stress-tolerant crops using Fadgg. Further research is needed to fully understand the mechanism of action of Fadgg and its potential applications in various fields.

Synthesis Methods

Fadgg can be synthesized through various methods, including chemical synthesis and extraction from plants. Chemical synthesis involves the use of chemical reactions to create Fadgg. Extraction from plants involves the use of solvents to extract Fadgg from plant sources. The most common plant sources for Fadgg extraction are fruits such as grapes and berries.

Scientific Research Applications

Fadgg has been extensively studied for its potential applications in medicine, agriculture, and biotechnology. In medicine, Fadgg has been shown to have anti-inflammatory and antioxidant properties. These properties make Fadgg a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and diabetes.
In agriculture, Fadgg has been shown to have beneficial effects on plant growth and development. Fadgg has been shown to increase plant tolerance to environmental stressors such as drought and high temperatures. This makes Fadgg a potential candidate for the development of stress-tolerant crops.
In biotechnology, Fadgg has been shown to have potential applications in the development of new drugs and pharmaceuticals. Fadgg has been shown to have activity against various bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.

properties

CAS RN

124040-67-1

Product Name

Fadgg

Molecular Formula

C22H38N2O15

Molecular Weight

570.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H38N2O15/c1-6-13(29)17(33)18(34)22(35-6)38-19-12(24-8(3)28)21(37-10(5-26)15(19)31)39-20-11(23-7(2)27)16(32)14(30)9(4-25)36-20/h6,9-22,25-26,29-34H,4-5H2,1-3H3,(H,23,27)(H,24,28)/t6-,9+,10+,11+,12+,13+,14+,15-,16+,17+,18-,19+,20+,21-,22-/m0/s1

InChI Key

BFBQKMOGMKCDKP-XHCQCPSKSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O

Other CAS RN

124040-67-1

synonyms

FADGG
O-fucopyranosyl-(1-3)-O-(2-acetamido-2-deoxyglucopyranosyl)-(1-6)-2-acetamido-2-deoxygalactopyranoside

Origin of Product

United States

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